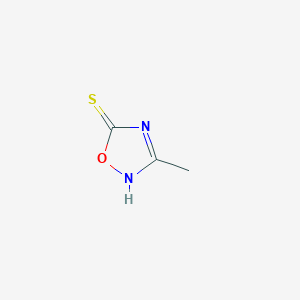

3-Methyl-1,2,4-oxadiazole-5-thiol

Description

Contextual Significance of 1,2,4-Oxadiazole (B8745197) Derivatives in Advanced Chemical Research

The 1,2,4-oxadiazole ring system, first synthesized in 1884, has become a cornerstone in modern chemical research, particularly in the realm of medicinal chemistry. chim.it These derivatives are recognized as important bioisosteres for ester and amide functionalities, a property that allows them to mimic the biological activity of these groups while offering improved metabolic stability. chim.itnih.gov This has led to their incorporation into a multitude of biologically active molecules. The versatility of the 1,2,4-oxadiazole nucleus is further underscored by its presence in compounds exhibiting a broad spectrum of pharmacological activities. nih.govacs.org

The unique electronic properties of the 1,2,4-oxadiazole ring, characterized by the nucleophilic character of the N(3) atom and the electrophilic nature of the carbon atoms, contribute to its diverse reactivity. chim.it Furthermore, the relatively low aromaticity of the ring and the susceptibility of the O-N bond to reduction allow for various chemical transformations, including thermal and photochemical rearrangements. chim.it This reactivity profile makes 1,2,4-oxadiazole derivatives valuable intermediates in the synthesis of other complex heterocyclic systems.

Academic Research Focus and Scope for 3-Methyl-1,2,4-oxadiazole-5-thiol

Academic research on this compound is primarily centered on its synthesis and its utility as a precursor for more complex molecules. The presence of a reactive thiol group at the 5-position and a methyl group at the 3-position provides two distinct points for chemical modification. The thiol group, in particular, is a key functional handle that can undergo a variety of reactions, including oxidation to form disulfides and nucleophilic substitution to introduce a wide range of substituents.

The research scope for this compound is largely exploratory, focusing on its potential as a scaffold in the development of novel heterocyclic compounds. While broad studies on 1,2,4-oxadiazole derivatives have investigated their potential in various applications, specific and in-depth research dedicated solely to the biological or material properties of this compound is not extensively documented in publicly available academic literature. Its primary role in research appears to be that of a versatile chemical intermediate.

Evolution of Synthetic and Mechanistic Understanding of Oxadiazole-Thiols

The synthesis of oxadiazole-thiols, including this compound, has evolved with the broader advancements in heterocyclic synthesis. A common and well-established method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification. nih.gov This general approach can be adapted for the synthesis of 1,2,4-oxadiazole-5-thiol derivatives.

A significant aspect of the chemistry of oxadiazole-thiols is the existence of thiol-thione tautomerism. nih.gov In the case of this compound, it can exist in equilibrium with its tautomeric form, 3-methyl-1,2,4-oxadiazolidine-5-thione. The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic studies, such as NMR and IR, are crucial in elucidating the dominant tautomeric form in different environments.

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUUXCDIVKRONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)ON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Methyl 1,2,4 Oxadiazole 5 Thiol and Its Structural Analogues

Cyclization Strategies for the 1,2,4-Oxadiazole-5-thiol Scaffold

The core of synthesizing 1,2,4-oxadiazole-5-thiols lies in the formation of the heterocyclic ring. Several key strategies have been established, each utilizing different starting materials and reaction pathways to achieve the desired cyclized product.

Thiosemicarbazide (B42300) and Acylthiosemicarbazide Cyclocondensation Protocols

A prevalent method for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives involves the cyclization of thiosemicarbazides and their acyl derivatives. researchgate.net These protocols are valued for their utility in forming a variety of heterocyclic systems. researchgate.net

Thiosemicarbazides can be prepared through the reaction of acid hydrazides with isothiocyanates. ptfarm.pl The subsequent cyclization of the resulting acylthiosemicarbazide is a key step. Oxidative cyclization of an acylthiosemicarbazide intermediate, often facilitated by an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of potassium iodide, can yield 2-amino-5-substituted-1,3,4-oxadiazoles. scribd.com Another approach involves the cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium to produce 1,2,4-triazole (B32235) derivatives, while acidic conditions lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl

For instance, the reaction of thiosemicarbazides derived from 3-methylacetic hydrazide with phosphorus oxychloride (POCl₃) at controlled temperatures (0–5°C, then warming to room temperature) can yield 3-methyl-1,2,4-oxadiazole-5-thiol with a purity of 70–75%. Temperature control and a 1:2 molar ratio of thiosemicarbazide to POCl₃ are crucial for minimizing side reactions and ensuring complete dehydration.

| Starting Material | Reagent | Product | Reference |

| Thiosemicarbazide derivative | Phosphorus Oxychloride (POCl₃) | This compound | |

| Acylthiosemicarbazide | 1,3-dibromo-5,5-dimethylhydantoin/KI | 2-Amino-5-substituted-1,3,4-oxadiazole | scribd.com |

| Acyl derivative of thiosemicarbazide | Alkaline medium | 1,2,4-Triazole derivative | ptfarm.pl |

| Acyl derivative of thiosemicarbazide | Acidic medium | 1,3,4-Thiadiazole derivative | ptfarm.pl |

Hydrazide-Carbon Disulfide Cyclization Routes

A widely employed and effective method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of carboxylic acid hydrazides with carbon disulfide in a basic medium. bingol.edu.trjchemrev.com This reaction typically proceeds by refluxing the acid hydrazide with carbon disulfide in an alcoholic solution of potassium hydroxide (B78521), followed by acidification. bingol.edu.trnih.govacs.org

This method has been successfully used to synthesize a variety of 1,3,4-oxadiazole-2-thiol (B52307) derivatives. For example, 5-(4-aminophenyl)-2-thiol-1,3,4-oxadiazole was synthesized from 4-aminobenzoyl hydrazide and carbon disulfide. asianpubs.org Similarly, 5-furan-2-yl nih.govchemmethod.comoxadiazole-2-thiol was prepared from furan-2-carboxylic acid hydrazide and carbon disulfide. nih.gov The resulting thiol can exist in tautomeric equilibrium with its thione form. jchemrev.comnih.gov

The general applicability of this route is demonstrated by its use in the synthesis of various derivatives, including those with potential antimicrobial properties. bingol.edu.trnih.gov

| Starting Material | Reagents | Product | Reference |

| Carboxylic acid hydrazide | Carbon disulfide, KOH/Ethanol | 5-Substituted-1,3,4-oxadiazole-2-thiol | bingol.edu.tr |

| 4-Aminobenzoyl hydrazide | Carbon disulfide | 5-(4-Aminophenyl)-2-thiol-1,3,4-oxadiazole | asianpubs.org |

| Furan-2-carboxylic acid hydrazide | Carbon disulfide | 5-Furan-2-yl nih.govchemmethod.comoxadiazole-2-thiol | nih.gov |

Amidoxime-Based Synthetic Approaches

Amidoximes are crucial precursors for the synthesis of 1,2,4-oxadiazoles through what can be considered a [4+1] cycloaddition approach, where four atoms come from the amidoxime (B1450833) and one from a carboxylic acid derivative. chim.it This route is highly versatile and allows for the preparation of a wide array of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

One common method involves the reaction of an amidoxime with a carboxylic acid or its derivative. chim.it For instance, nitriles can be converted to amidoximes by reacting with hydroxylamine (B1172632) hydrochloride. These amidoximes are then coupled with carboxylic acids using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form acylated intermediates. Subsequent cyclodehydration, often with triethylamine (B128534) (TEA) at elevated temperatures, yields the 1,2,4-oxadiazole ring with good yields.

Alternatively, the reaction of amidoximes with acyl chlorides in a sodium hydroxide/dimethyl sulfoxide (B87167) (NaOH/DMSO) medium provides a one-pot synthesis of 1,2,4-oxadiazoles. nih.gov This method is particularly useful for synthesizing 1,2,4-oxadiazoles bearing carboxylic functionality by using dicarboxylic acid anhydrides. nih.gov

| Starting Material | Reagents | Key Intermediate/Product | Reference |

| Nitrile, Carboxylic acid | NH₂OH·HCl, EDC/HOAt, TEA | 3-Methyl-1,2,4-oxadiazole | |

| Amidoxime, Carboxylic acid | Carbonyldiimidazole (CDI) | 1,2,4-Oxadiazole | nih.gov |

| Amidoxime, Acyl chloride | NaOH/DMSO | 1,2,4-Oxadiazole | nih.gov |

| Amidoxime, Dicarboxylic acid anhydride (B1165640) | NaOH/DMSO | 1,2,4-Oxadiazole with carboxylic functionality | nih.gov |

Development of Efficient and Selective Synthetic Protocols

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single step from multiple starting materials. researchgate.net These approaches are highly desirable as they reduce the need for isolation and purification of intermediates, saving time and resources.

A one-pot synthesis for 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride in a base-mediated reaction without the need for an external oxidant. rsc.org In this process, the aldehyde serves as both a reactant and an oxidant. rsc.org Another one-pot method involves the condensation of amidoximes and dicarboxylic acid anhydrides in a NaOH/DMSO medium. nih.gov

Multicomponent reactions have also been explored for the synthesis of related heterocyclic structures, highlighting their potential for creating diverse molecular scaffolds. researchgate.net For example, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by condensing monoaryl hydrazides with acid chlorides under microwave heating in HMPA, eliminating the need for a catalyst or dehydrating agent. jchemrev.com

Catalysis in Oxadiazole-Thiol Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In the synthesis of 1,2,4-oxadiazole-thiols and related structures, various catalytic systems have been employed.

For instance, the synthesis of 5-(substituted amino)-1,2,4-thiadiazoles has been achieved through the cyclocondensation of amidoximes with N-substituted thioureas in the presence of KF/Al₂O₃ as a catalyst. researchgate.net In a different approach, a copper-catalyzed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides has been developed. acs.org This protocol operates via a dual oxidation process under an oxygen atmosphere and avoids the need for expensive ligands. acs.org

Furthermore, the Vilsmeier reagent has been found to activate both carboxylic acids for the O-acylation of amidoximes and the subsequent cyclocondensation to form 1,2,4-oxadiazoles at room temperature. nih.gov

| Reaction Type | Catalyst/Promoter | Starting Materials | Product | Reference |

| Cyclocondensation | KF/Al₂O₃ | Amidoxime, N-substituted thiourea | 5-(Substituted amino)-1,2,4-thiadiazole | researchgate.net |

| Dual Oxidation | Copper | Arylacetic acid, Hydrazide | 2,5-Disubstituted 1,3,4-oxadiazole (B1194373) | acs.org |

| O-acylation and Cyclocondensation | Vilsmeier reagent | Nitrile, Carboxylic acid | 1,2,4-Oxadiazole | nih.gov |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. Researchers have explored different synthetic routes and conditions to maximize product yield and purity while minimizing reaction times and byproducts.

Key optimization strategies include the choice of solvent, the use of catalytic additives, and precise temperature control. Polar aprotic solvents such as dimethylformamide (DMF) are often employed to enhance the solubility of reaction intermediates. In methods like microwave-assisted synthesis, acetonitrile (B52724) has been shown to improve reaction rates.

Catalytic additives, particularly Lewis acids like zinc chloride (ZnCl₂), can accelerate the crucial cyclization step by stabilizing transition states. For instance, the addition of 10 mol% of ZnCl₂ to iodine-mediated cyclization reactions has been reported to increase yields to 78%.

Temperature is a critical factor; controlled heating, typically in the range of 80–100°C, is used to balance the reaction speed against the formation of unwanted byproducts. It has been noted that exceeding 110°C can lead to decomposition of the product, resulting in a 15–20% reduction in yield. In syntheses involving phosphoryl chloride (POCl₃) for dehydration of thiosemicarbazide precursors, maintaining a low initial temperature (0–5°C) and then allowing a gradual warm-up to room temperature is crucial for minimizing side reactions. Stoichiometry also plays a significant role; a 1:2 molar ratio of thiosemicarbazide to POCl₃ is recommended to ensure complete dehydration.

Several distinct methods for the synthesis of this compound have been developed, each with its own set of optimized conditions and resulting yields.

Table 1: Comparison of Synthesis Methodologies for this compound

This table provides a comparative overview of different synthetic methods, highlighting key parameters and outcomes.

| Synthesis Method | Yield (%) | Reaction Time | Scalability | Key Optimization Factors |

| Iodine Cyclization | 62 (78 with ZnCl₂) | 24 hours | Moderate | Addition of Lewis acid catalyst (e.g., ZnCl₂) |

| Chloramine-T | 75 | 15 minutes | High | Fast reaction time minimizes byproduct formation |

| One-Pot Synthesis | 72 | 27 hours | High | Efficient use of resources and time |

| POCl₃ Dehydration | 70-75 | 6 hours | Low | Strict temperature control (0°C to RT), 1:2 stoichiometry |

| Continuous Flow | 85 | 30 minutes | Very High | Precise control over temperature and residence time |

| Cyclodehydration | 65-72 | 3 hours | High | Use of triethylamine (TEA) at 100°C |

Design and Synthesis of Functionalized this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the development of new functionalized molecules. The primary site for modification is the reactive thiol group, which readily participates in reactions such as S-alkylation and S-aralkylation. nih.gov This allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.

The general strategy involves the deprotonation of the thiol group with a base, followed by nucleophilic substitution with an appropriate alkyl or aralkyl halide. For instance, 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol, a structural analogue, has been functionalized through S-alkylation/aralkylation using various alkyl/aralkyl halides to produce a library of derivatives. nih.gov Similarly, the thiol group of other heterocyclic thiols can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in acetone (B3395972) or potassium hydroxide in ethanol. nih.gov

A common synthetic pathway to more complex derivatives involves a multi-step process. First, the thiol is reacted with an electrophile containing a reactive group, such as ethyl chloroacetate, to form an ester intermediate. nih.gov This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding acid hydrazide. nih.gov This acid hydrazide is a key intermediate that can be further reacted with various reagents. For example, reaction with phthalic anhydride in glacial acetic acid leads to the formation of derivatives containing a phthalimide (B116566) moiety. nih.gov

Another approach involves the synthesis of acetamide (B32628) derivatives. In one study, a 1,3,4-oxadiazole thiol was treated with appropriate aryl acetamide derivatives to produce a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide molecules. acs.org This synthesis began with the formation of the oxadiazole ring from a hydrazide precursor and carbon disulfide, followed by the reaction of the resulting thiol with N-aryl-2-chloroacetamide derivatives. acs.org

Table 2: Examples of Synthetic Pathways for Functionalized Oxadiazole Thiol Derivatives

This table outlines synthetic strategies for creating derivatives from a core oxadiazole thiol structure.

| Starting Thiol | Reagents | Intermediate Product | Final Product Class |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | 1. Base (e.g., KOH), Ethyl chloroacetate 2. Hydrazine Hydrate | 2-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Hydrazide Derivatives |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | 1. KOH, Ethylchloroacetate 2. Hydrazine Hydrate 3. Phthalic Anhydride | 2-((5-(1,3-Dioxoisoindolin-2-yl)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | Phthalimide-containing Derivatives nih.gov |

| 5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazole-2-thiol | Aryl Acetamide Derivatives | Not Applicable | 2-((5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives acs.org |

| 5-(3,4-Methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol | Alkyl/Aralkyl Halides | Not Applicable | S-Substituted-1,3,4-oxadiazole Derivatives nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Methyl 1,2,4 Oxadiazole 5 Thiol

Reactivity of the Thiol Group

The thiol (-SH) group at the 5-position of the oxadiazole ring is a key site for chemical modifications, readily participating in oxidation and nucleophilic substitution reactions.

Oxidation Reactions Leading to Disulfides

The thiol group of 3-methyl-1,2,4-oxadiazole-5-thiol can be oxidized to form a disulfide-bridged compound, bis(3-methyl-1,2,4-oxadiazol-5-yl) disulfide. This type of oxidation is a common reaction for thiols and can be achieved using various oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), often in the presence of a base. libretexts.org This transformation is a key reaction in various biological processes and is utilized in the synthesis of more complex molecules. libretexts.org

Nucleophilic Substitution Reactions (S-Alkylation, S-Aralkylation)

The sulfur atom of the thiol group is nucleophilic and can readily participate in substitution reactions with alkyl and aralkyl halides. This process, known as S-alkylation or S-aralkylation, results in the formation of 5-(alkylthio)- or 5-(aralkylthio)-3-methyl-1,2,4-oxadiazoles. ajol.infonih.gov These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. libretexts.org

A variety of alkylating and aralkylating agents can be employed, leading to a diverse range of substituted oxadiazole derivatives. ajol.infonih.govnih.gov The reaction conditions, such as the choice of solvent and base, can influence the efficiency of the substitution. uzhnu.edu.ua For instance, S-alkylation has been successfully performed using various alkyl halides in the presence of a base. nih.gov

Table 1: Examples of S-Alkylation and S-Aralkylation Reactions

| Starting Material | Reagent | Product |

| 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol | Alkyl/Aralkyl Halides | S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives |

| 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol | Alkyl/Aralkyl Halides | S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol |

| 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones | Alkyl Halides | 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles |

Reactions Involving the Methyl Substituent: Electrophilic Substitution

The methyl group at the 3-position of the oxadiazole ring can undergo electrophilic substitution reactions. Although the oxadiazole ring itself is electron-deficient, making electrophilic attack on the ring difficult, the methyl group provides a site for such reactions. nih.gov These reactions typically require specific conditions to activate the methyl group for substitution.

Heterocyclic Ring Transformations and Annulation Reactions

The 1,2,4-oxadiazole (B8745197) ring in this compound can be involved in reactions that lead to the formation of new, often more complex, heterocyclic systems. These transformations can involve either the fusion of another ring to the existing oxadiazole (annulation) or the complete rearrangement of the oxadiazole ring into a different heterocycle.

Formation of Fused Polycyclic Systems

The 1,2,4-oxadiazole moiety can serve as a scaffold for the construction of fused polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing heterocyclic core, can be achieved through various synthetic strategies. These reactions often utilize the reactive sites on the oxadiazole ring and its substituents to build the new ring structure.

Conversion to Other Heterocyclic Scaffolds (e.g., Triazoles)

Under certain reaction conditions, the 1,2,4-oxadiazole ring can be converted into other heterocyclic structures, most notably 1,2,4-triazoles. acs.orgsemanticscholar.org This transformation often proceeds through a ring-opening and subsequent ring-closing mechanism.

One documented pathway for this conversion involves the hydrazinolysis of a 1,3,4-oxadiazole-2-thione derivative. acs.orgsemanticscholar.org The reaction of a 5-substituted-1,3,4-oxadiazole-2-thione with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol. acs.orgsemanticscholar.org This transformation involves the nucleophilic attack of hydrazine on the oxadiazole ring, leading to its opening and subsequent recyclization to form the more stable triazole ring. acs.org

Table 2: Conversion of Oxadiazoles to Triazoles

| Starting Material | Reagent | Product |

| 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]- nih.govmdpi.comoxadiazole-2-thione | Hydrazine Hydrate | 4-Amino-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-4H- mdpi.comnih.govtriazole-3-thiol |

| 5-(3-chloro-1-benzothien-2-yl)-1-thiosemicarbazide | Sodium Hydroxide (B78521) | 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol |

It is important to note that the regioselectivity of such transformations can be influenced by the substituents on the oxadiazole ring and the reaction conditions employed.

Condensation and Derivatization Reactions

Condensation and derivatization reactions are fundamental in modifying the structure of this compound to generate a diverse range of derivatives. These transformations often target the thiol group or an amino group that can be introduced into a precursor molecule, leading to the formation of Schiff bases and Mannich bases.

Schiff bases, characterized by the azomethine functional group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. mwjscience.comchemrevlett.com In the context of oxadiazole-thiols, Schiff base formation necessitates the presence of an amino group. While this compound itself does not possess a primary amino group, Schiff bases can be readily prepared from a closely related precursor, 2-amino-5-aryl-1,3,4-oxadiazole. jst.go.jp

The general synthesis involves the reaction of an amino-substituted oxadiazole with various aromatic aldehydes. jst.go.jp The reaction is typically carried out in a suitable solvent, and the formation of the Schiff base is confirmed by spectroscopic methods. jst.go.jpimpactfactor.org The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the choice of the aldehyde. jst.go.jp

A general reaction for the formation of Schiff bases from an amino-oxadiazole precursor is depicted below:

R-CHO + H₂N-Oxadiazole → R-CH=N-Oxadiazole + H₂O

The resulting Schiff bases can exhibit interesting chemical properties and serve as intermediates for further synthetic transformations.

Table 1: Examples of Schiff Bases Derived from Oxadiazole Precursors

| Precursor | Aldehyde | Resulting Schiff Base Structure |

|---|---|---|

| 2-Amino-5-aryl-1,3,4-oxadiazole | Aromatic Aldehyde | Aryl-C=N-Oxadiazole |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. nih.gov For 1,3,4-oxadiazole-2-thiones, the Mannich reaction typically proceeds with the nitrogen atom of the oxadiazole ring acting as the active hydrogen donor, leading to the formation of N-Mannich bases. tsijournals.com This reaction is noted to be highly regiospecific, favoring N-substitution over S-substitution on the thiol group. tsijournals.com

The synthesis of N-Mannich bases from 5-substituted-1,3,4-oxadiazole-2(3H)-thiones is generally achieved by reacting the oxadiazole with formaldehyde and a suitable primary or secondary amine in an alcoholic solvent at room temperature. nih.gov This method has been successfully applied to a variety of primary aromatic amines and 1-substituted piperazines, yielding the corresponding N-Mannich bases in good yields. nih.gov

The general scheme for the Mannich reaction involving a 1,3,4-oxadiazole-2-thione is as follows:

Oxadiazole-NH + CH₂O + R₂NH → Oxadiazole-N-CH₂-NR₂ + H₂O

This reaction pathway provides a straightforward method for introducing a variety of aminomethyl groups onto the oxadiazole scaffold, significantly expanding the chemical diversity of the resulting compounds. researchgate.netmdpi.com The existence of the thiol-thione tautomerism in these compounds is a key factor in their reactivity, with the thione form being predominant in the solid state but the thiol form also being present under certain reaction conditions. mdpi.com

Table 2: Examples of Mannich Bases Derived from Oxadiazole-Thione Precursors

| Oxadiazole Precursor | Amine | Resulting Mannich Base Structure |

|---|---|---|

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary Aromatic Amine | 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted Piperazine | 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |

| 5-phenyl-1,3,4-oxadiazole-2-thione | Polychlorinated Anilines | N-(polychlorophenyl)aminomethyl-5-phenyl-1,3,4-oxadiazole-2-thione |

Advanced Theoretical and Computational Studies on 3 Methyl 1,2,4 Oxadiazole 5 Thiol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a premier computational tool for studying the structural and electronic properties of atoms and molecules. ajchem-a.com Its ability to provide accurate results with reasonable computational cost makes it ideal for analyzing complex organic molecules. The B3LYP functional, a hybrid method, is frequently employed in conjunction with various basis sets, such as 6-311++G(d,p), to achieve a balance of accuracy and efficiency in predicting molecular properties. ajchem-a.com

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For oxadiazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. ajchem-a.comresearchgate.net

In a study on a novel 1,2,4-oxadiazole (B8745197) derivative, X-ray diffraction analysis confirmed a linear and relatively flat conformation, with torsion angles approaching zero or 180°. nih.gov Theoretical calculations for other derivatives, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), have determined that the C=N double bond character is significant, with bond lengths around 1.298 Å. ajchem-a.com The table below shows selected optimized structural parameters for a related oxadiazole compound, illustrating the type of data obtained from DFT calculations.

Table 1: Selected Structural Parameters for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole calculated by DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O | 1.366 - 1.368 | C-O-C | - |

| C=N | 1.298 | - | - |

| C-C | 1.456 - 1.457 | - | - |

Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For instance, calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole revealed a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Oxadiazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov It is plotted on the molecule's surface and uses a color scale to denote different potential regions.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of zero or neutral potential. nih.gov

For various 1,3,4-oxadiazole (B1194373) derivatives, MEP analysis has shown that the nitrogen atoms of the oxadiazole ring are typically the most negative sites, making them favorable for electrophilic attack. ajchem-a.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. ajchem-a.comnih.gov These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.

Chemical Potential (μ): Relates to the escaping tendency of electrons from a system.

Electrophilicity (ω): Measures the propensity of a species to accept electrons.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors for a Related Oxadiazole Derivative (in eV)

| Parameter | Value |

|---|---|

| Electronegativity (χ) | 4.3335 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Potential (μ) | -4.3335 |

| Global Electrophilicity Index (ω) | 4.1889 |

| Global Softness (S) | 0.4462 |

Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Prediction and Interpretation of Spectroscopic Data

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. ajchem-a.comresearchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. ajchem-a.com

For oxadiazole derivatives, characteristic stretching vibrations include aromatic C-H bands (typically 3100-3000 cm⁻¹), mixed C=C and C=N stretching modes (1600-1450 cm⁻¹), and C-O stretching vibrations (around 1200 cm⁻¹). ajchem-a.com The comparison between calculated and experimental frequencies for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, demonstrates the predictive power of this method.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Oxadiazole Derivative

| Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

|---|---|---|

| C-H stretching | 3059 | 3055 |

| C=C and C=N mixed stretching | 1602, 1546, 1481 | 1584, 1560, 1465 |

| C-O stretching | 1226, 1149 | 1233, 1156 |

| In-plane C-H bending | 1481, 1409, 1278 | 1465, 1420, 1281 |

Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Nuclear Magnetic Resonance Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable insights into the electronic structure and environment of atomic nuclei in a molecule. For 3-Methyl-1,2,4-oxadiazole-5-thiol, computational methods like Density Functional Theory (DFT) are employed to predict ¹H and ¹³C NMR spectra. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide reliable predictions of chemical shifts for heterocyclic compounds. nih.gov

The accuracy of these predictions depends on the choice of the DFT functional and the basis set. nih.gov Studies on related oxadiazole structures have shown that functionals like B3LYP and PBE1PBE, combined with basis sets such as 6-311+G(d,p), can yield theoretical chemical shifts that are in good agreement with experimental data. ufv.br For this compound, theoretical calculations would predict distinct signals for the methyl protons and carbon, as well as for the carbons within the oxadiazole ring. The chemical shift of the thiol proton can also be calculated, although it is often influenced by solvent and concentration effects.

A correlation analysis between the experimental and theoretical ¹³C NMR chemical shifts for related 1,2,4-oxadiazole derivatives has demonstrated a strong linear relationship, validating the computational approach. researchgate.net Such studies often involve comparing the calculated isotropic magnetic shielding tensors to a reference compound like tetramethylsilane (B1202638) (TMS). ufv.br The substituent effects on the chemical shifts of the ring carbons can be rationalized by considering the electronic properties of the methyl and thiol groups. The electron-donating nature of the methyl group and the electronic influence of the thiol group would affect the electron density distribution within the 1,2,4-oxadiazole ring, leading to predictable changes in the chemical shifts of the ring carbons.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational NMR study of this compound.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 158.5 | 157.9 |

| C5 | 175.2 | 174.6 |

| CH₃ (Carbon) | 11.8 | 11.5 |

| CH₃ (Proton) | 2.45 | 2.42 |

| SH (Proton) | 4.50 | Varies |

Note: The experimental values are representative and may vary based on the solvent and experimental conditions. The SH proton signal is particularly susceptible to such variations.

Electronic Excitation Energies and UV-Vis Spectra

Computational chemistry plays a crucial role in understanding the electronic transitions of molecules and interpreting their Ultraviolet-Visible (UV-Vis) absorption spectra. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. researchgate.net

The electronic spectrum of this compound is expected to be characterized by π → π* and n → π* transitions. The 1,2,4-oxadiazole ring provides the core chromophore, with the methyl and thiol substituents acting as auxochromes that can modify the absorption characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. researchgate.net In similar heterocyclic systems, the HOMO is often localized on the more electron-rich parts of the molecule, including the sulfur atom of the thiol group, while the LUMO is typically distributed over the heterocyclic ring. researchgate.net

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that influences the electronic properties and reactivity of the molecule. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. TD-DFT calculations can provide detailed information about the nature of the electronic transitions, identifying which molecular orbitals are involved in each excitation.

A hypothetical table of calculated electronic transitions for this compound is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.52 | 274 | 0.15 |

| HOMO-1 -> LUMO | 5.10 | 243 | 0.08 |

| HOMO -> LUMO+1 | 5.68 | 218 | 0.22 |

Note: These values are illustrative and would be determined through specific TD-DFT calculations.

Intermolecular Interactions and Solvent Effects through Computational Models

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are instrumental in elucidating these intermolecular interactions and quantifying solvent effects on the molecule's structure and properties. jlu.edu.cn Both implicit and explicit solvent models can be employed.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. jlu.edu.cn This approach is computationally efficient for studying how the polarity of the solvent affects the electronic structure and geometry of the solute. For this compound, PCM calculations can predict changes in dipole moment and stabilization energy in different solvents.

Explicit solvent models, often used in conjunction with molecular dynamics (MD) simulations, involve representing individual solvent molecules. jlu.edu.cn This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. The thiol group of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors. jlu.edu.cn MD simulations can reveal the structure of the solvation shell around the molecule and the dynamics of these hydrogen bonds.

Studies on similar heterocyclic compounds have used these computational methods to understand solubility and reactivity in different media. niscpr.res.inresearchgate.net For instance, the strength of hydrogen bonding between the solute and solvent molecules can be quantified by analyzing the radial distribution functions from MD simulations. jlu.edu.cn These computational approaches provide a molecular-level understanding of solvent effects that complements experimental observations. nih.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Transition State Characterization and Activation Energy Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. A key aspect of this is the characterization of transition states and the calculation of activation energies. The transition state is a high-energy, transient species that lies on the reaction coordinate between reactants and products.

By employing methods like DFT, the geometry of the transition state can be optimized, and its nature can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the structures of the reactants, transition state, and products are optimized, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated as the energy difference between the transition state and the reactants.

For the synthesis of 1,2,4-oxadiazoles, computational studies can compare different proposed mechanisms and identify the most energetically favorable pathway. This involves locating all relevant intermediates and transition states along the reaction coordinate.

Reaction Mechanism Elucidation for Synthesis and Transformations

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes or the reaction of amidoximes with various reagents. mdpi.com Computational studies can provide a detailed, step-by-step picture of these reaction mechanisms. For example, in the synthesis of this compound, a likely precursor is acetamidoxime.

One common route to 5-thiol substituted 1,2,4-oxadiazoles involves the reaction of an acylhydrazide with carbon disulfide in an alkaline solution. nih.gov For this compound, the starting material would be acetic hydrazide. Computational analysis of this reaction would involve modeling the initial nucleophilic attack of the hydrazide on carbon disulfide, followed by intramolecular cyclization and dehydration steps. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified.

Furthermore, computational methods can be used to explore the reactivity of this compound in subsequent transformations. For example, the thiol group can undergo various reactions, such as alkylation or oxidation. nih.gov Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible reaction pathways. Recent research has also explored thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles under transition metal-free conditions, a process that could be further elucidated through computational analysis. rsc.org

Research Applications of 3 Methyl 1,2,4 Oxadiazole 5 Thiol in Chemical Sciences

Role as a Fundamental Building Block in Complex Organic Synthesis

3-Methyl-1,2,4-oxadiazole-5-thiol serves as a crucial starting material or intermediate in the synthesis of a wide array of organic compounds. The reactivity of its thiol group allows for various chemical transformations, such as oxidation and substitution, enabling the creation of diverse molecular architectures. The oxadiazole core is a recognized pharmacophore, and its derivatives are of great interest in medicinal chemistry for developing new therapeutic agents.

The 1,2,4-oxadiazole (B8745197) ring system is a key structural motif in numerous biologically active compounds. The ability to introduce various substituents onto this scaffold, facilitated by starting materials like this compound, is instrumental in the exploration of new chemical space for drug discovery. For instance, derivatives of 1,2,4-oxadiazoles have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Furthermore, the 1,3,4-oxadiazole (B1194373) scaffold, a related isomer, is also prominent in medicinal chemistry and materials science. lifechemicals.com The synthetic utility of oxadiazole-thiol derivatives extends to the creation of various heterocyclic systems through cyclization and condensation reactions.

Coordination Chemistry: Ligand Design and Metal Complexation

The presence of nitrogen and sulfur atoms in this compound makes it an excellent ligand for coordinating with metal ions. This has led to extensive research in the field of coordination chemistry, focusing on the synthesis, structure, and properties of its metal complexes.

Researchers have successfully synthesized and characterized a variety of metal complexes involving oxadiazole-thiol ligands. These studies often involve techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to determine the structure and bonding within the complexes. For example, complexes of Co(II), Ni(II), and Cu(II) with a related 1,3,4-oxadiazole-thione ligand have been prepared and their structures proposed based on spectral and magnetic data. ijsr.net Similarly, complexes of various transition metals with 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol (B1348439) have been synthesized and characterized. researchgate.net The structural analysis of these complexes provides valuable insights into the coordination behavior of the oxadiazole-thiol ligand. researchgate.net

The this compound ligand can coordinate to metal ions in several ways, leading to a variety of complex geometries and properties. The thione form (-NH-C=S) and the thiol form (-N=C-SH) of the ligand can both participate in binding. researchgate.net The deprotonated thiol group is a common coordination site, acting as a monoanionic, monodentate ligand. However, the nitrogen atoms of the oxadiazole ring can also be involved in coordination, leading to bidentate or bridging behavior. This versatility in binding modes allows for the construction of diverse coordination polymers and supramolecular assemblies. mdpi.com For instance, 1,2,4-oxadiazoles have been less explored as ligands compared to their 1,3,4-isomers, but their potential for forming multi-chelating systems is recognized. mdpi.com

The metal complexes derived from this compound and its analogs have potential applications in the design of functional materials. For example, metal-organic frameworks (MOFs) with oxadiazole-based ligands have been investigated for their potential in catalysis, ion exchange, and gas storage. sigmaaldrich.com While specific catalytic applications of this compound complexes are not extensively detailed in the provided results, the broader class of oxadiazole-metal complexes has shown promise. The ability to fine-tune the electronic and steric properties of the ligand and the choice of the metal center allows for the rational design of catalysts for specific organic transformations.

Precursor Chemistry for the Development of Advanced Heterocyclic Architectures

This compound is a valuable precursor for the synthesis of other important heterocyclic compounds, particularly those containing nitrogen. The reactivity of the oxadiazole ring and the thiol group can be exploited to construct more complex ring systems.

A significant application of oxadiazole derivatives is their conversion into triazoles. frontiersin.org For instance, 1,3,4-oxadiazoles can be transformed into 1,2,4-triazoles through reaction with hydrazines. frontiersin.org This transformation involves the replacement of the ring oxygen atom with a nitrogen atom. The resulting triazole-thiol derivatives are themselves versatile building blocks for further chemical modifications. mdpi.com The synthesis of various triazole and thiadiazole derivatives often proceeds through common intermediates derived from oxadiazole precursors. mdpi.comnih.gov This highlights the role of compounds like this compound as key intermediates in the synthesis of a diverse range of N-heterocycles.

Integration into Polymeric Structures for Material Science

The unique structural features of 1,2,4-oxadiazole derivatives, including this compound, make them valuable building blocks in material science. The presence of multiple heteroatoms (nitrogen, oxygen) and the reactive thiol group provides potential coordination sites for metal ions, facilitating the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are of significant interest due to their diverse applications in areas like optoelectronics and catalysis. nih.gov

The 1,2,4-oxadiazole ring system, while less aromatic than its 1,3,4-isomer, can participate in the formation of complex polymeric structures. nih.gov The nitrogen atoms in the ring and the exocyclic thiol group of this compound can act as ligands, binding to metal centers to create extended one-, two-, or three-dimensional networks. nih.gov For instance, ligands containing oxadiazole moieties have been successfully used to synthesize coordination polymers with various metal ions, such as silver(I), cadmium(II), and cobalt(II). nih.gov The choice of metal ion and the specific geometry of the oxadiazole ligand dictate the final topology and properties of the resulting polymer. nih.gov While 1,3,4-oxadiazoles are more commonly explored, the multi-chelating potential of 1,2,4-oxadiazole systems has been recognized for creating mononuclear complexes and coordination polymers. nih.gov The integration of these heterocyclic units can enhance the thermal stability and influence the film-forming properties of materials. nih.gov

The thiol (-SH) group is particularly significant as it enhances reactivity and provides a strong binding site for various metals, a principle often exploited in the formation of self-assembled monolayers and coordination polymers. The combination of the oxadiazole heterocycle and the thiol functionality within a single molecule offers a versatile platform for designing novel materials with tailored electronic and structural properties.

| Functional Group | Role in Polymerization | Example Metal Ions | Potential Polymer Topology |

|---|---|---|---|

| 1,2,4-Oxadiazole Ring (N-atoms) | Multidentate Ligand Site | Ag(I), Pd(II) | 1D Chains, Mononuclear Complexes nih.gov |

| Thiol Group (-SH) | Strong Metal Binding Site | Ag(I), Cd(II), Co(II), Zn(II) | Extended Networks, MOFs nih.gov |

| Combined Oxadiazole-Thiol | Versatile Chelating Ligand | Transition Metals | Complex 3D Frameworks nih.gov |

Molecular Design Strategies: Bioisosteric Replacement in Scaffold Development

In medicinal chemistry and drug design, the concept of bioisosteric replacement is a powerful strategy for lead optimization. researchgate.net It involves substituting a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. researchgate.net The 1,2,4-oxadiazole ring, the core of this compound, is widely recognized as a valuable bioisostere for amide and ester functionalities. nih.govnih.govnih.gov

Furthermore, the oxadiazole scaffold is not merely a passive replacement. Its ability to participate in hydrogen bonding interactions can be critical for binding to biological targets like enzymes and receptors. nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the interactions of the carbonyl oxygen in an amide or ester. This allows the molecule to retain or even improve its binding affinity for the target protein while benefiting from increased stability. nih.govnih.gov This strategy has been applied in the development of various therapeutic agents, including anticancer and anti-inflammatory drugs. acs.org The use of the 1,2,4-oxadiazole scaffold allows medicinal chemists to fine-tune the pharmacodynamic and pharmacokinetic profiles of drug candidates. nih.gov

| Original Functional Group | Bioisosteric Replacement | Key Advantage of Replacement | Example Application Area |

|---|---|---|---|

| Ester (-COO-) | 1,2,4-Oxadiazole Ring | Increased hydrolytic stability, improved pharmacokinetics. nih.govnih.gov | General Drug Design nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole Ring | Resistance to enzymatic cleavage, can maintain hydrogen bonding. nih.govnih.gov | Anticancer, Anti-inflammatory Agents acs.org |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Oxadiazole-Thiol Synthesis

The synthesis of oxadiazole derivatives has traditionally relied on methods that often involve hazardous reagents and generate substantial waste. researchgate.netnih.gov However, the principles of green chemistry are increasingly being integrated into synthetic protocols to mitigate environmental impact. researchgate.netsemanticscholar.org Future research will likely focus on the development of even more environmentally benign and efficient methods for producing 3-methyl-1,2,4-oxadiazole-5-thiol and related compounds.

Innovations such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of eco-friendly solvents are becoming more prevalent. nih.govsemanticscholar.orgresearchgate.net These techniques not only reduce reaction times and energy consumption but also often lead to higher yields and purity. researchgate.netresearchgate.net For instance, ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been shown to be an efficient, low-solvent, and acid/base-free method. nih.gov Similarly, microwave irradiation has been employed for the rapid and efficient synthesis of various oxadiazole derivatives, often in solvent-free conditions, which significantly boosts atom economy and energy efficiency. semanticscholar.orgresearchgate.net The development of one-pot synthesis protocols, which combine multiple reaction steps into a single procedure, further exemplifies the trend towards more sustainable and cost-effective chemical manufacturing. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Oxadiazole Derivatives

| Method | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption, higher yields. researchgate.netsemanticscholar.org | Requires specialized equipment. |

| Ultrasound-Mediated Synthesis | Energy efficient, enhanced catalytic activity, improved reaction rates. researchgate.netnih.gov | May have limitations in scalability. |

| Solvent-Free Grinding | Eliminates the need for organic solvents, simple procedure. researchgate.net | May not be suitable for all reaction types. |

| Catalyst-Free Synthesis | Avoids the use of potentially toxic catalysts, simplified purification. nih.govresearchgate.net | May require higher temperatures or longer reaction times. |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

A thorough understanding of the molecular structure is paramount for elucidating the properties and potential applications of this compound. While traditional spectroscopic methods like NMR, IR, and mass spectrometry remain fundamental, the future will see an increased reliance on more advanced techniques for comprehensive structural analysis. nih.govacs.org

Single-crystal X-ray diffraction, for instance, provides unambiguous determination of the three-dimensional atomic arrangement, offering crucial insights into bond lengths, angles, and intermolecular interactions. researchgate.netnih.gov Powder X-ray diffraction (XRD) is another valuable tool for characterizing the crystalline structure of materials. researchgate.net The integration of these experimental techniques with computational methods will provide a more complete picture of the molecule's structure and behavior.

Computational Chemistry Guided Rational Design and Property Prediction

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. researchgate.net In the context of this compound, computational methods like Density Functional Theory (DFT) can be employed to study its electronic structure, vibrational spectra, and reactivity. capes.gov.brtandfonline.comresearchgate.net

These theoretical calculations can guide the synthesis of new derivatives with enhanced biological activities or material properties. researchgate.net For example, by understanding the structure-activity relationships (SAR) through computational modeling, chemists can strategically modify the core structure to optimize its interaction with specific biological targets. researchgate.net Molecular docking studies, which predict the binding orientation of a molecule to a target protein, are particularly valuable in drug discovery efforts. nih.govresearchgate.net

Table 2: Applications of Computational Chemistry in Oxadiazole Research

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational spectra, and electronic properties. capes.gov.brtandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. researchgate.net |

| Molecular Docking | Prediction of the binding mode of oxadiazole derivatives to biological targets. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational changes of oxadiazole-containing systems. |

Development of Novel Multifunctional Materials

The unique structural features of the 1,2,4-oxadiazole (B8745197) ring, combined with the reactive thiol group, make this compound a promising building block for the development of novel multifunctional materials. The oxadiazole core is known for its thermal stability and ability to participate in various intermolecular interactions. researchgate.net

Future research will likely explore the incorporation of this scaffold into polymers, metal-organic frameworks (MOFs), and other advanced materials. Such materials could exhibit a range of interesting properties, including luminescence, conductivity, and catalytic activity. The development of energetic materials based on oxadiazole rings is also an active area of research, with a focus on creating compounds with high density and good thermal stability. researchgate.netresearchgate.net

Synergistic Research Across Interdisciplinary Chemical Fields

The full potential of this compound and its derivatives will be realized through synergistic research that bridges multiple chemical disciplines. openmedicinalchemistryjournal.com The intersection of medicinal chemistry, materials science, and computational chemistry will be particularly fruitful.

For example, medicinal chemists can design and synthesize new oxadiazole-based compounds with potential therapeutic applications, drawing on insights from computational studies. nih.govopenmedicinalchemistryjournal.com Materials scientists can then explore the incorporation of these compounds into novel drug delivery systems or diagnostic tools. This interdisciplinary approach fosters innovation and accelerates the translation of fundamental research into practical applications. openmedicinalchemistryjournal.com The synergistic effect of combining oxadiazole derivatives with other active compounds is also an area of growing interest, as demonstrated by studies on the enhanced activity of antibiotics when used in conjunction with certain oxadiazole derivatives. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1,2,4-oxadiazole-5-thiol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and thioacids or thioesters. For example, reacting 3-methylamidoxime with thiocarboxylic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) yields the target compound. Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst use : Lewis acids like ZnCl₂ improve cyclization efficiency.

- Solvent selection : Acetonitrile or DMF enhances solubility of intermediates .

Table 1 summarizes key reaction parameters:

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Amidoxime | DMF | ZnCl₂ | 72–85 | |

| Thioester | MeCN | None | 65–70 |

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and confirms oxadiazole ring formation (C=O/C=N signals).

- IR Spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 143 for the parent ion) and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95% C, H, N, S content) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins). For example, derivatives with electron-withdrawing substituents show enhanced binding to E. coli DNA gyrase .

- QSAR Models : Train regression models on datasets linking substituent properties (Hammett σ, logP) to bioactivity. A study found that lipophilic groups (e.g., -CF₃) improve antimicrobial potency by 30–40% .

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity. A smaller gap (~4.5 eV) correlates with higher antibacterial activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Assay conditions : Standardize MIC testing (e.g., Mueller-Hinton broth vs. LB medium).

- Structural analogs : Compare activity of this compound with its S-alkylated derivatives (Table 2).

| Derivative | Bioactivity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| Parent compound | 12.3 ± 1.2 | S. aureus | |

| S-Benzyl derivative | 5.8 ± 0.7 | S. aureus |

- Statistical rigor : Apply ANOVA to assess significance of differences between studies .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH guidelines for method validation:

- Specificity : Use HPLC-UV (λ = 238 nm) to resolve peaks from degradation products .

- Linearity : Confirm R² > 0.998 over 1–100 µg/mL.

- Accuracy/Precision : Achieve recovery rates of 98–102% with RSD < 2% via spiked samples .

- Robustness : Test minor variations in mobile phase (ACN:H₂O ± 5%) and flow rate (±0.1 mL/min) .

Q. How can in silico methods predict the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- SwissADME : Predict logP (1.8–2.5) and bioavailability scores (>0.55) to prioritize derivatives with drug-like properties.

- CYP450 Inhibition : Use pkCSM to identify high-risk interactions (e.g., CYP3A4 inhibition by trifluoromethyl derivatives) .

- BBB Permeability : Polar surface area < 80 Ų suggests CNS penetration potential for methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.